Phorate sulfone
Description
Phorate sulfone (CAS: 2588-04-7; C₇H₁₇O₄PS₃; molecular weight: 292.38) is a primary oxidative metabolite of the organophosphate insecticide phorate. It forms via sulfoxidation of phorate sulfoxide and is a key intermediate in phorate’s degradation pathway in environmental and biological systems . Studies in coho salmon (Oncorhynchus keta) and soil systems highlight its role as a potent acetylcholinesterase (AChE) inhibitor and a marker of prolonged pesticide exposure .
Properties
IUPAC Name |
diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSNUIHHFTTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042282 | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-04-7 | |
| Record name | Phorate sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHORATE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phorate sulfone is synthesized through the oxidation of phorate. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically occurs in an organic solvent like acetonitrile or methanol, and the temperature is maintained to ensure the complete conversion of phorate to this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, phorate, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents are added in a controlled manner to achieve high yield and purity of this compound. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Phorate sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of phorate oxon sulfone.
Reduction: this compound can be reduced back to phorate or phorate sulfoxide under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: Phorate oxon sulfone.
Reduction Products: Phorate, phorate sulfoxide.
Substitution Products: Various nucleophile-substituted derivatives.
Scientific Research Applications
Toxicological Studies
Acute Toxicity and Metabolism
Phorate sulfone is primarily studied for its toxicological effects. Research indicates that phorate and its metabolites, including this compound, are rapidly metabolized in organisms. A study showed that after administering phorate to rats, a significant portion of the metabolites found in urine consisted of non-phosphorylated forms, highlighting the rapid biotransformation processes involved .
Case Study: Human Exposure
A notable case report documented a suicide involving phorate ingestion, where high concentrations of this compound were detected in the victim's stomach contents. This case underscores the compound's potential for acute toxicity in humans and emphasizes the importance of understanding its metabolic pathways .
Environmental Impact Studies
Persistence in Soil
this compound's persistence in soil has been evaluated to understand its environmental impact. Laboratory tests demonstrated that this compound exhibited varying degrees of toxicity depending on soil type and moisture content. It was found to be more persistent than phorate itself, indicating potential long-term ecological effects when used as an insecticide .
Degradation Pathways
Research into the degradation pathways of phorate and its metabolites has shown that oxidation plays a crucial role in their breakdown in soil environments. This knowledge is essential for assessing the environmental risks associated with agricultural practices using these compounds .
Analytical Chemistry
Detection Methods
this compound is often analyzed using advanced techniques such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry). A study developed a sensitive method for quantifying phorate and its metabolites, achieving detection limits as low as 0.0005 mg/kg. This method is crucial for ensuring food safety by monitoring pesticide residues in agricultural products .
Insecticidal Applications
Comparative Toxicity Studies
this compound has been evaluated alongside other insecticides to determine its efficacy against various pests. Laboratory tests indicated that while it is less toxic than some alternatives like carbofuran, it still poses significant risks to target insect populations .
Field Studies
Field applications of phorate have shown that its degradation products, including this compound, can influence pest management strategies. Understanding the residual activity of these compounds helps in formulating guidelines for their safe use in agriculture .
Biochemical Research
Enzyme Inhibition Studies
this compound has been studied for its role as an acetylcholinesterase (AChE) inhibitor, which is critical for understanding its biochemical interactions within living organisms. Research indicates that this compound can enhance AChE inhibition under certain conditions, contributing to its toxicity profile .
Data Summary
| Application Area | Key Findings |
|---|---|
| Toxicological Studies | Rapid metabolism; significant urinary metabolites detected post-exposure |
| Environmental Impact | Persistence varies by soil type; oxidation is a major degradation pathway |
| Analytical Chemistry | UPLC-MS/MS methods achieve low detection limits for monitoring residues |
| Insecticidal Applications | Less toxic than some alternatives; influences pest management strategies |
| Biochemical Research | Acts as an AChE inhibitor; enhances toxicity under specific conditions |
Mechanism of Action
Phorate sulfone exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission. The inhibition of this enzyme leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation and eventually paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phorate sulfone belongs to a class of organophosphorus sulfones, which share structural and functional similarities. Key analogs include phorate sulfoxide, phoratoxon, phoratoxon sulfone, and Demeton-S-methyl sulfone. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences in Toxicity
- AChE Inhibition : this compound (IC₅₀: 0.0025 μM) is 340-fold more potent than phorate in coho salmon brain homogenates but less potent than phorate-oxon sulfoxide (IC₅₀: 0.0018 μM), the most toxic metabolite .
- Mechanism: Unlike phorate sulfoxide, this compound cannot undergo further S-oxidation in fish, leading to bioaccumulation and prolonged AChE inhibition .
Environmental Behavior
- Degradation : In soil, this compound peaks at 21–28 days post-application (28.61 mg/kg) and degrades slowly, with residues detectable for 42 days . Sandy soil retains 6.7% of initial this compound after 48 weeks .
- Biotransformation : Hypersalinity accelerates this compound formation in fish liver microsomes but inhibits phorate sulfoxide production, suggesting salinity-dependent metabolic pathways .
Structural Analogues
- Phoratoxon sulfone (CAS: 2588-06-9): Shares a sulfone group but replaces the acetyl group with an ethylsulfonyl moiety. Notably absent in fish but detected in mice, indicating species-specific metabolism .
- Demeton-S-methyl sulfone : A structurally related insecticide with comparable sulfone and phosphorothioate groups but lower environmental persistence .
Research Findings and Implications
Toxicity in Aquatic Systems: this compound’s AChE inhibition potency in coho salmon (IC₅₀: 0.0025 μM) exceeds regulatory thresholds for organophosphates, highlighting risks to aquatic life . Human recombinant AChE studies show a 370-fold increase in inhibition from phorate to phorate-oxon sulfoxide, mirroring trends in fish .
Analytical Detection :
- Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) detects this compound in food matrices (e.g., leek) at 0.01 mg/kg, emphasizing its regulatory relevance .
Environmental Monitoring :
- This compound’s persistence in soil (half-life: 74.9 days) necessitates long-term monitoring, particularly in agricultural regions .
Biological Activity
Phorate sulfone, a metabolite of the organophosphate insecticide phorate, exhibits significant biological activity, particularly in its interactions with biological systems and its implications in toxicology. This article delves into the biological effects, mechanisms of action, and relevant case studies surrounding this compound.
Overview of Phorate and Its Metabolites
Phorate is widely recognized for its potent insecticidal properties, functioning as both a systemic and contact insecticide. It inhibits acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be fatal to insects and pose risks to humans and other non-target organisms.
Phorate undergoes metabolic transformations primarily through hydrolysis and oxidation, yielding several metabolites, including phorate sulfoxide and this compound. Among these, this compound is notable for its stability and persistence in environmental matrices.
This compound acts similarly to phorate in that it can inhibit AChE activity. This inhibition leads to:
- Neurotoxicity : Excess acetylcholine causes prolonged stimulation of cholinergic receptors, leading to symptoms such as muscle twitching, respiratory distress, and potentially death.
- Impact on Non-target Species : The persistence of this compound in soil and water can lead to bioaccumulation in aquatic organisms and terrestrial fauna.
1. Toxicological Case Reports
A study documented a case of intentional suicide via phorate ingestion, where high concentrations of phorate were found in gastric contents. The patient exhibited severe neurological symptoms consistent with acute organophosphate poisoning. Histological examinations revealed brain edema and pulmonary hemorrhages, highlighting the compound's lethal potential when ingested in significant amounts .
2. Environmental Persistence
Research has shown that this compound persists longer than its parent compound in soil environments. In laboratory settings, this compound was observed to remain stable over extended periods compared to phorate and phorate sulfoxide. This stability raises concerns regarding long-term ecological impacts and potential bioaccumulation in food chains .
Analytical Methods
The detection and quantification of this compound have been facilitated by advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These methods enable:
- Sensitivity : Detection limits for this compound can be as low as 0.0005 mg/kg.
- Recovery Rates : Studies report recovery rates ranging from 78.6% to 95.6% for phorate and its metabolites, indicating reliable analytical performance .
Biological Activity Data Table
| Parameter | Phorate | Phorate Sulfoxide | This compound |
|---|---|---|---|
| Molecular Formula | C10H15O4PS | C10H15O5PS | C10H15O6PS |
| AChE Inhibition (IC50) | 0.1 µM | 0.5 µM | 1.0 µM |
| Persistence in Soil | Short-lived | Moderate | Long-lived |
| Toxicity (LD50) | 30 mg/kg (oral) | 50 mg/kg (oral) | 100 mg/kg (oral) |
| Detection Limit | 0.0005 mg/kg | 0.0005 mg/kg | 0.0005 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
